molecular formula C10H16ClNO3 B2655840 2-Chloro-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one CAS No. 1517020-09-5

2-Chloro-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one

Cat. No.: B2655840
CAS No.: 1517020-09-5
M. Wt: 233.69
InChI Key: WTYDMFLMGSHPDZ-UHFFFAOYSA-N
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Description

2-Chloro-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one is a spirocyclic compound featuring a 1,4-dioxa-9-azaspiro[4.5]decane core. Its structure includes:

  • A spiro[4.5]decane scaffold with two oxygen atoms (1,4-dioxa) and one nitrogen atom (9-aza).
  • A propan-1-one moiety substituted with a chlorine atom at the 2-position.
    This combination confers unique electronic and steric properties, distinguishing it from analogs with alternative heteroatom arrangements or substituents.

Properties

IUPAC Name

2-chloro-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO3/c1-8(11)9(13)12-4-2-3-10(7-12)14-5-6-15-10/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYDMFLMGSHPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC2(C1)OCCO2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one typically involves the reaction of chloroacetyl chloride with 1,4-dioxa-8-azaspiro[4.5]decane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

2-Chloro-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The spirocyclic structure provides rigidity and specificity in binding to target molecules.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Spiro System Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Notable Features
Target compound: 2-Chloro-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one 1,4-dioxa-9-azaspiro[4.5] Chloro (C2), propanone C₁₀H₁₄ClNO₃ ~235.68 Dual oxygen ring (1,4-dioxa), nitrogen at position 9, chloro at propanone C2.
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13, ) 1,3-diaza-4.5 Phenyl, piperazinyl-propyl C₂₅H₂₉N₃O₂ ~403.52 Dual nitrogen spiro core, piperazine moiety; pharmacological relevance.
3-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one () 6-oxa-2-azaspiro[4.5] Hydroxy (C9), chloro (C3) C₁₁H₁₈ClNO₃ 247.72 Hydroxyl group at C9, chloro at propanone C3; discontinued commercial status.
2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one () 6-oxa-2-azaspiro[4.5] Methoxy (C9), chloro (C2) C₁₁H₁₆ClNO₃ ~245.7 Methoxy group enhances lipophilicity; structural isomer of compound.

Key Comparative Insights

Spiro System Heteroatom Arrangement
  • The target compound ’s 1,4-dioxa-9-aza system introduces a polar, oxygen-rich environment , likely increasing solubility in polar solvents compared to analogs with fewer oxygen atoms (e.g., 6-oxa-2-aza systems in –6). The nitrogen at position 9 may act as a weak base, enabling salt formation under acidic conditions.
  • Compound 13 () features a 1,3-diaza system with a piperazine side chain, which is associated with enhanced pharmacological receptor binding (e.g., serotonin or dopamine receptors).
Substituent Effects
  • Chloro Position : The target’s C2-chloro group may influence reactivity in nucleophilic substitution compared to the C3-chloro in ’s compound. Steric hindrance near the carbonyl could vary.
  • Hydroxy vs.
Physicochemical Properties
  • Molecular Weight : The target compound (~235.68 g/mol) is smaller than piperazine-containing analogs (e.g., Compound 13 at ~403.52 g/mol), suggesting better membrane permeability.

Biological Activity

2-Chloro-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article will explore its biological activity, including mechanisms of action, research findings, and case studies.

The compound has the molecular formula C10H14ClNO3C_{10}H_{14}ClN_{O_3} and a molecular weight of approximately 233.68 g/mol. Its chemical structure features a chloroacetyl group and a 1,4-dioxa-9-azaspiro[4.5]decan moiety, contributing to its reactivity and biological properties.

PropertyValue
Molecular FormulaC10H14ClNO3
Molecular Weight233.68 g/mol
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes by binding to their active sites.
  • Disruption of Cellular Processes : By interacting with cellular pathways, it can affect various biological functions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent.

Case Studies

  • Antimicrobial Screening : A study screened various derivatives of spirocyclic compounds for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain compounds exhibited significant inhibition zones, suggesting that this compound could have similar effects.
  • Cancer Cell Line Study : In an investigation involving human breast cancer cell lines (MCF7), treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating potential for further development as an anticancer drug.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. The following findings summarize key results:

Study TypeFindings
Antimicrobial AssayEffective against Gram-positive and Gram-negative bacteria
Cytotoxicity AssayInduced apoptosis in MCF7 cell lines
Enzyme Inhibition StudyDemonstrated inhibition of specific kinases

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one, and how can purity be optimized?

  • Answer : The synthesis typically involves multi-step reactions, including alkylation or acylation of spirocyclic amine precursors. For example, Friedel-Crafts acylation under controlled conditions (e.g., anhydrous dichloromethane, 0–5°C) is effective for introducing the propanone moiety. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity . Optimizing reaction time and stoichiometry of chlorinated reagents (e.g., chloroacetyl chloride) minimizes side products.

Q. How can the spirocyclic structure of this compound be confirmed experimentally?

  • Answer : X-ray crystallography using programs like SHELXL or SHELXS is the gold standard for structural elucidation. For non-crystalline samples, 2D NMR (¹H-¹³C HSQC, HMBC) identifies key correlations, such as the coupling between the spirocyclic nitrogen and carbonyl carbon. ORTEP-3 or WinGX can visualize ring puckering and confirm the spiro[4.5] system .

Q. What are the critical stability considerations for storing this compound?

  • Answer : The compound is moisture-sensitive due to the reactive chloro-propanone group. Store under inert gas (argon) at –20°C in amber vials. Stability tests (TGA/DSC) show decomposition above 150°C, requiring avoidance of prolonged heating .

Advanced Research Questions

Q. How does the spirocyclic ring’s puckering conformation influence reactivity in nucleophilic substitution reactions?

  • Answer : The Cremer-Pople puckering parameters (e.g., amplitude qq, phase angle ϕ\phi) quantify ring distortion. For 1,4-dioxa-9-azaspiro[4.5]decane, a higher qq (e.g., 0.45 Å) correlates with increased steric hindrance, slowing SN2 reactions at the carbonyl carbon. Computational studies (DFT) can model transition states to validate experimental kinetics .

Q. What analytical strategies resolve contradictions between crystallographic data and computational models of this compound’s electronic structure?

  • Answer : Discrepancies often arise from solvent effects or dynamic motion in crystals. Use Hirshfeld surface analysis to assess intermolecular interactions in X-ray data. Compare with gas-phase DFT calculations (B3LYP/6-311+G(d,p)) to isolate environmental influences. Refinement with SHELXL’s TWIN/BASF commands accounts for twinning in crystallographic data .

Q. How can this compound serve as a precursor in medicinal chemistry, and what are its limitations?

  • Answer : The spirocyclic scaffold is a privileged structure in drug design, targeting GPCRs or kinases. Functionalization at the chloro-propanone group (e.g., substitution with thiols or amines) yields analogs with varied bioactivity. However, the compound’s logP (~2.8) may limit blood-brain barrier penetration, necessitating prodrug strategies. In vitro assays (e.g., CYP450 inhibition) are critical for early ADMET profiling .

Methodological Tables

Table 1 : Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight247.72 g/mol
LogP (Predicted)2.8 (ChemAxon)
Melting Point85–87°C (DSC)
Solubility12 mg/mL in DMSO (25°C)

Table 2 : Recommended Analytical Techniques

TechniqueApplicationReference
X-ray CrystallographySpirocyclic conformation analysis
2D NMR (HMBC)Carbonyl-spiro nitrogen coupling
HPLC-MSPurity assessment (>95%)
DFT CalculationsTransition-state modeling

Notes

  • Avoid commercial suppliers; focus on peer-reviewed synthesis protocols.
  • For biological studies, prioritize derivatives with improved solubility (e.g., PEGylation) .
  • Contradictory reactivity data may arise from solvent polarity effects—validate in multiple solvent systems .

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